(S)-(-)-5-Fluorowillardiine (hydrochloride)

Descripción general

Descripción

(S)-(-)-5-Fluorowillardiine Hcl is a potent and specific AMPAR agonist.

Actividad Biológica

(S)-(-)-5-Fluorowillardiine (hydrochloride) is a potent and selective agonist for the AMPA receptor, a subtype of ionotropic glutamate receptors. Its biological activity has been extensively studied, particularly regarding its neurotoxic effects and its mechanism of action in the central nervous system. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

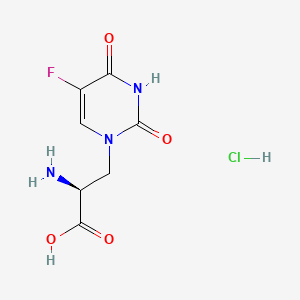

(S)-(-)-5-Fluorowillardiine is structurally related to willardiine, a naturally occurring compound found in certain plant species. The fluorine atom at the 5-position enhances its binding affinity to AMPA receptors compared to other related compounds. It exists as two isomers, with the (S) form being more biologically active. The compound's chemical properties contribute to its role as an excitotoxic neurotoxin, particularly in vitro.

(S)-(-)-5-Fluorowillardiine primarily acts as an agonist at AMPA receptors, showing limited activity at kainate receptors. Its mechanism involves:

- Biphasic Dose-Response : Studies indicate that (S)-(-)-5-Fluorowillardiine induces neurotoxicity in a biphasic manner, with effective concentrations (EC50) of approximately 0.70 µM and 170 µM for cultured murine cortical neurons . This suggests that low concentrations can be neurotoxic, while higher concentrations may lead to different cellular responses.

- Receptor Interaction : The compound enhances excitatory neurotransmission by stabilizing the open conformation of AMPA receptors, leading to increased calcium influx and subsequent neuronal excitotoxicity .

Neurotoxicity Studies

Numerous studies have documented the neurotoxic effects of (S)-(-)-5-Fluorowillardiine:

Applications in Research

(S)-(-)-5-Fluorowillardiine has been widely used in neuroscience research due to its specificity for AMPA receptors:

- Radiolabeled Studies : Radiolabeled versions of the compound have been utilized to map AMPA receptor distribution in rodent brains, providing insights into receptor localization and function .

- Modulator Evaluation : The compound serves as a tool for evaluating allosteric modulators of AMPA receptors, contributing to the understanding of receptor dynamics and pharmacology .

Summary of Key Findings

Propiedades

IUPAC Name |

(2S)-2-amino-3-(5-fluoro-2,4-dioxopyrimidin-1-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN3O4.ClH/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12;/h1,4H,2,9H2,(H,13,14)(H,10,12,15);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWOAFHJFQTAEW-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1C[C@@H](C(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.